molecular formula C13H21N3O2 B6434976 N-methyl-N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}acetamide CAS No. 2548977-17-7

N-methyl-N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}acetamide

Cat. No.: B6434976
CAS No.: 2548977-17-7
M. Wt: 251.32 g/mol
InChI Key: WYLITIPGSZDSEL-UHFFFAOYSA-N
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Description

N-methyl-N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}acetamide is a synthetic compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}acetamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.

    N-Methylation: The final step involves the methylation of the nitrogen atom using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-methyl-N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}acetamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide
  • 4-Hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

Uniqueness

N-methyl-N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}acetamide is unique due to its specific structural features, such as the combination of the oxazole and piperidine rings, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-methyl-N-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-10-8-12(14-18-10)9-16-6-4-13(5-7-16)15(3)11(2)17/h8,13H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLITIPGSZDSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN2CCC(CC2)N(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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